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Compound of Interest

Compound Name: Brofaromine hydrochloride

Cat. No.: B1667868 Get Quote

Disclaimer: Despite a thorough search of available scientific literature and patent databases, a

detailed, step-by-step experimental protocol for the synthesis of Brofaromine hydrochloride
could not be located. The information provided herein is based on a review of its known

chemical properties, mechanism of action, and general synthetic pathways for related

benzofuran compounds. The synthesis protocol described is a generalized, hypothetical

representation and has not been validated.

Introduction
Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (RIMA), with

additional activity as a serotonin reuptake inhibitor. Developed by Ciba-Geigy, it was

investigated for the treatment of depression and anxiety. Brofaromine's dual mechanism of

action offered a promising therapeutic profile. This document provides an overview of its

pharmacological properties, a generalized synthetic approach, and relevant quantitative data.
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Property Value

IUPAC Name
4-(7-bromo-5-methoxybenzofuran-2-

yl)piperidine hydrochloride

Molecular Formula C₁₄H₁₆BrNO₂ · HCl

Molar Mass 346.65 g/mol

CAS Number
63638-90-4 (hydrochloride), 63638-91-5 (free

base)

Mechanism of Action
Brofaromine's primary mechanism of action is the reversible inhibition of monoamine oxidase A

(MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as

serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Brofaromine increases the

synaptic availability of these neurotransmitters. Additionally, Brofaromine inhibits the reuptake

of serotonin, further enhancing serotonergic neurotransmission. This dual action is believed to

contribute to its antidepressant and anxiolytic effects.
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Caption: Mechanism of action of Brofaromine.

Generalized Synthesis Protocol
The synthesis of Brofaromine hydrochloride likely involves the construction of the

benzofuran core followed by the introduction of the piperidine moiety. A plausible, though

unverified, synthetic route is outlined below.

Hypothetical Synthesis Workflow
Caption: Generalized workflow for Brofaromine HCl synthesis.

Experimental Protocol (Hypothetical)
Step 1: Synthesis of a 2-acyl-substituted benzofuran

A substituted phenol would likely be reacted with an α-halo ketone under basic conditions to

form an ether, which would then undergo intramolecular cyclization to form the benzofuran ring.

Step 2: Introduction of the piperidine ring

The 2-acyl group on the benzofuran could be converted to a leaving group, followed by

nucleophilic substitution with a protected piperidine derivative. Alternatively, a reductive

amination reaction could be employed.

Step 3: Deprotection and Salt Formation

If a protecting group is used for the piperidine nitrogen, it would be removed in this step. The

resulting Brofaromine free base would then be treated with hydrochloric acid in a suitable

solvent (e.g., ethanol or ether) to precipitate Brofaromine hydrochloride.

Purification: The final product would likely be purified by recrystallization from a suitable solvent

system to achieve the desired purity for pharmaceutical use.

Quantitative Data
The following table summarizes some of the available quantitative data for Brofaromine from

preclinical and clinical studies.
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Parameter Value Source

Pharmacokinetics

Protein Binding 98% Wikipedia

Elimination Half-life 9-14 hours Wikipedia

In Vitro Activity

MAO-A Inhibition (IC₅₀) ~0.2 µM Various Studies

Serotonin Reuptake Inhibition

(IC₅₀)
~0.1 µM Various Studies

Clinical Trial Data (Depression)

Typical Oral Dose 75-150 mg/day Clinical Trials

Onset of Action 1-3 weeks Clinical Trials

Conclusion
Brofaromine is a compound with a well-characterized dual mechanism of action targeting both

MAO-A and the serotonin transporter. While its clinical development was discontinued, it

remains a subject of interest in neuropharmacology. The lack of a publicly available, detailed

synthesis protocol presents a challenge for researchers wishing to study this compound further.

The generalized synthetic scheme provided here is based on established chemical principles

for the synthesis of similar molecules and should be considered a hypothetical pathway.

To cite this document: BenchChem. [Brofaromine Hydrochloride: Application Notes and
Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667868#brofaromine-hydrochloride-synthesis-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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